Argpyrimidine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Formation
Argpyrimidine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Formation
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Argpyrimidine, an advanced glycation end-product (AGE). It details its chemical structure, physicochemical properties, established experimental protocols for its synthesis and analysis, and its biological formation pathway.
Chemical Identity and Structure
Argpyrimidine is a well-characterized AGE derived from the non-enzymatic reaction between an arginine residue and the dicarbonyl compound methylglyoxal (B44143) (MGO).[1][2] Its formal chemical name is (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid.[1][3] It is classified as a hydroxypyrimidine and a non-proteinogenic alpha-amino acid.[3] The structure consists of a pyrimidine (B1678525) ring system attached to the delta-amino group of an ornithine backbone, which itself is derived from an arginine precursor.
Caption: 2D representation of the Argpyrimidine molecule.
Physicochemical Properties
The key chemical and physical properties of Argpyrimidine are summarized below. This data is essential for its detection, quantification, and use as an analytical standard.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 195143-52-3 | [1][3][4] |
| PubChem CID | 17750123 | [1] |
| ChEBI ID | CHEBI:59962 | [1][3] |
| DSSTox Substance ID | DTXSID00590274 | [3][4] |
| Chemical Formula | C₁₁H₁₈N₄O₃ | [1][3][4] |
| Molecular Weight | 254.29 g/mol | [1][3][4] |
| Exact Mass | 254.13789045 Da | [3][4] |
| Physical Properties | ||
| Melting Point | 207 °C (decomposition) | [4] |
| pKa (Predicted) | 2.48 ± 0.24 | [4] |
| XLogP3 | -1.9 | [3][4] |
| Structural Features | ||
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 6 | [4] |
| Spectroscopic Data | ||
| Fluorescence | Excitation: 320 nm, Emission: 385 nm | [5] |
Experimental Protocols
Synthesis of Argpyrimidine
Two primary methods for the synthesis of Argpyrimidine have been reported: a one-step synthesis for bulk preparation and a method for generating an analytical standard from a protected arginine precursor.
A. One-Step Synthesis of Free Argpyrimidine [6]
This method is suitable for producing gram quantities of the unprotected amino acid.
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A solution of L-arginine (17.2 mmol) in 1.5 M methanesulfonic acid (12 mL) is prepared and maintained at 25 °C with magnetic stirring.
-
Crude diketone 5 (acetylacetone peroxide) (ca. 22 mmol) is added to the solution.
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Further portions of the diketone (ca. 17 mmol each) are added at 3 and 6 hours.
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The mixture is stirred for 48 hours, resulting in a dark brown, viscous solution.
-
The reaction is cooled to 0 °C and neutralized by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (28-30% aq solution) until a pH of ~7 is reached.
-
The neutralized mixture is stirred at 25 °C for 30 minutes, diluted with water, and loaded onto a C18 reversed-phase silica (B1680970) gel column.
-
Purification is performed using column chromatography to yield pure Argpyrimidine.
B. Preparation of an Argpyrimidine Analytical Standard [5]
This protocol involves the reaction of a protected arginine followed by enzymatic deprotection, which is ideal for creating a pure standard for chromatographic identification.
Caption: Experimental workflow for the synthesis of an Argpyrimidine standard.
Analytical Detection and Quantification
The identification and quantification of Argpyrimidine in biological samples typically involve enzymatic hydrolysis of proteins followed by chromatographic separation and detection.
Protocol: Detection in Protein Hydrolysates [5][7]
-
Protein Extraction & Hydrolysis:
-
Derivatization:
-
The amino acids in the hydrolysate are derivatized using dabsyl chloride.[8] This step is crucial for sensitive detection.
-
-
HPLC Analysis:
-
Quantification:
Biological Formation and Signaling Context
Argpyrimidine is not produced enzymatically; it is a product of spontaneous chemical reactions, primarily involving the detoxification of excess glucose.[1][2] Its formation is a hallmark of "carbonyl stress" and is linked to hyperglycemia and various age-related diseases.[1][10]
The central precursor to Argpyrimidine is methylglyoxal (MGO), a highly reactive dicarbonyl compound.[1] MGO itself is generated from several key metabolic pathways.[1]
Caption: Biological formation pathway of Argpyrimidine from metabolic precursors.
The formation of Argpyrimidine from an arginine residue and MGO is a multi-step process. Recent studies suggest that it proceeds through a key intermediate, tetrahydropyrimidine (THP).[2][11] This THP intermediate then undergoes rearrangement to form the stable Argpyrimidine structure, a process that involves the release of formate rather than oxidative decarboxylation as previously thought.[11][12] This pathway highlights a direct link between metabolic dysregulation (specifically, high levels of glycolytic intermediates) and non-enzymatic protein damage.[1][2] The accumulation of Argpyrimidine has been associated with apoptosis, cellular stress, and the pathology of diseases such as diabetes mellitus, cancer, and familial amyloidotic polyneuropathy.[2][8][13]
References
- 1. Argpyrimidine - Wikipedia [en.wikipedia.org]
- 2. A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argpyrimidine | C11H18N4O3 | CID 17750123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Argpyrimidine|lookchem [lookchem.com]
- 5. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Generation and Accumulation of Various Advanced Glycation End-Products in Cardiomyocytes May Induce Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
